

# Introduction: The Strategic Value of the Difluoromethoxy Group

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## Compound of Interest

Compound Name: 2-(Difluoromethoxy)benzoic acid

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In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The difluoromethoxy group (-OCF<sub>2</sub>H), in particular, has emerged as a uniquely valuable substituent. It serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups, often leading to enhanced metabolic stability, improved pharmacokinetic profiles, and modulated target-binding affinity.[1] **2-(Difluoromethoxy)benzoic acid** is a quintessential building block that provides a direct route to introduce this powerful functional group onto a versatile benzoic acid scaffold. Its unique electronic and steric properties make it an indispensable intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[2]

This technical guide offers an in-depth exploration of the core chemical properties, synthesis, and reactivity of **2-(Difluoromethoxy)benzoic acid**, providing researchers, scientists, and drug development professionals with the critical insights required for its effective application.

## Molecular Structure and Physicochemical Properties

**2-(Difluoromethoxy)benzoic acid**, identified by the CAS Number 97914-59-5, is an aromatic carboxylic acid featuring a difluoromethoxy substituent at the ortho position.[3]

Caption: Molecular Structure of **2-(Difluoromethoxy)benzoic acid**.

## Physicochemical Data Summary

The fundamental properties of **2-(Difluoromethoxy)benzoic acid** are summarized below, providing essential data for experimental design and safety assessments.

Property	Value	Reference(s)
CAS Number	97914-59-5	[3][4]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>2</sub> O <sub>3</sub>	[3][4]
Molecular Weight	188.13 g/mol	[3][4]
Appearance	Light brown to light yellow solid	[5]
Melting Point	98-101 °C	[4]
Boiling Point	274 °C	[5]
Density	1.370 g/cm <sup>3</sup>	[5]
pKa (Predicted)	3.11 ± 0.36	[5]
Flash Point	119 °C	[5]

## Solubility Profile

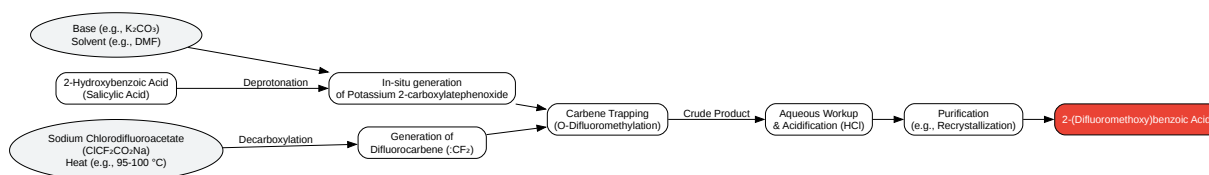
While specific quantitative solubility data for **2-(Difluoromethoxy)benzoic acid** is not widely published, a reliable profile can be inferred from its structure and the known properties of analogous compounds like benzoic acid.

- Aqueous Solubility:** Like benzoic acid, it is expected to be slightly soluble in cold water, with solubility increasing with temperature.[3] The presence of the carboxylic acid group allows for significant solubility in basic aqueous solutions (e.g., aq. NaHCO<sub>3</sub>, aq. NaOH) due to the formation of the highly polar carboxylate salt.
- Organic Solubility:** The presence of the benzene ring and the lipophilic difluoromethoxy group confers good solubility in a range of organic solvents. Based on data for benzoic acid and its derivatives, it is expected to be readily soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as acetone, acetonitrile, and DMSO.[3][5] It should also exhibit moderate to good solubility in less polar solvents like dichloromethane,

chloroform, and diethyl ether.[3][4] Its solubility is likely lowest in non-polar aliphatic hydrocarbons like hexanes and heptane.[4]

## Synthesis and Purification

A robust and scalable synthesis of **2-(Difluoromethoxy)benzoic acid** can be achieved via the O-difluoromethylation of a readily available precursor, 2-hydroxybenzoic acid (salicylic acid). The use of sodium chlorodifluoroacetate as the difluoromethylating agent is advantageous due to its stability, ease of handling as a solid, and lower environmental impact compared to gaseous reagents like chlorodifluoromethane (Freon 22).[1] The reaction proceeds through the in-situ generation of difluorocarbene ( $\text{:CF}_2$ ), which is trapped by the phenoxide of the starting material.[1][6]



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Caption: Proposed workflow for the synthesis of **2-(Difluoromethoxy)benzoic acid**.

## Experimental Protocol: Synthesis from 2-Hydroxybenzoic Acid

Causality: This protocol is adapted from established procedures for the difluoromethylation of phenols.[1][7] A base (Potassium Carbonate) is required to deprotonate the acidic phenolic hydroxyl group, forming the nucleophilic phenoxide. A polar aprotic solvent (DMF) is chosen for its ability to dissolve the reactants and its high boiling point, which is suitable for the thermal

decarboxylation of sodium chlorodifluoroacetate to generate the reactive difluorocarbene intermediate. Acidification during workup is necessary to protonate both the carboxylate and any remaining phenoxide, yielding the final product as a solid that can be purified.

- **Reaction Setup:** To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-hydroxybenzoic acid (1.0 eq.), potassium carbonate ( $K_2CO_3$ , 2.5 eq.), and anhydrous N,N-dimethylformamide (DMF).
- **Inert Atmosphere:** Purge the flask with nitrogen for 15-20 minutes.
- **Reagent Addition:** Add sodium chlorodifluoroacetate ( $ClCF_2CO_2Na$ , 2.5-3.0 eq.) to the stirring suspension.
- **Heating:** Heat the reaction mixture to 95-100 °C in an oil bath and maintain vigorous stirring for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
- **Cooling and Quenching:** Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-cold water.
- **Acidification:** Acidify the aqueous mixture to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl). A precipitate should form.
- **Isolation:** Collect the solid precipitate by vacuum filtration, washing the filter cake with cold water.
- **Purification:** The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure **2-(Difluoromethoxy)benzoic acid**.

## Spectroscopic Characterization (Predicted)

While experimental spectra are not readily available in public databases, the  $^1H$  and  $^{13}C$  NMR spectra can be reliably predicted based on established substituent effects and data from analogous compounds.<sup>[8][9][10]</sup>

### Predicted $^1H$ NMR Spectrum (400 MHz, $CDCl_3$ )

- **Aromatic Protons ( $\delta$  7.2-8.2 ppm, 4H):** The four protons on the benzene ring will appear as a complex multiplet pattern due to ortho, meta, and para couplings. The proton ortho to the

carboxylic acid group is expected to be the most downfield (around  $\delta$  8.1 ppm), while the proton ortho to the  $-\text{OCF}_2\text{H}$  group will also be downfield.

- **Difluoromethoxy Proton** ( $\delta$  6.5-7.0 ppm, 1H): The single proton on the difluoromethyl group ( $-\text{OCHF}_2$ ) is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms ( $^2J_{\text{H-F}} \approx 70\text{-}75$  Hz).
- **Carboxylic Acid Proton** ( $\delta$  10.0-12.0 ppm, 1H): This proton will appear as a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.

### Predicted $^{13}\text{C}$ NMR Spectrum (100 MHz, $\text{CDCl}_3$ )

Carbon Atom	Predicted Shift (ppm)	Rationale
C=O (Carboxyl)	168-172	Typical range for benzoic acid carbonyls.[8]
C-O (C1)	122-126	Shielded relative to benzene (128.5 ppm) due to ortho-substituent effects.
C- $\text{OCF}_2\text{H}$ (C2)	150-155	Deshielded due to the electronegative oxygen atom.
Aromatic CH	115-135	Four distinct signals expected in this range.
$-\text{OCF}_2\text{H}$	114-118 (triplet)	The carbon signal will be split into a triplet by the two attached fluorine atoms ( $^1J_{\text{C-F}}$ ).

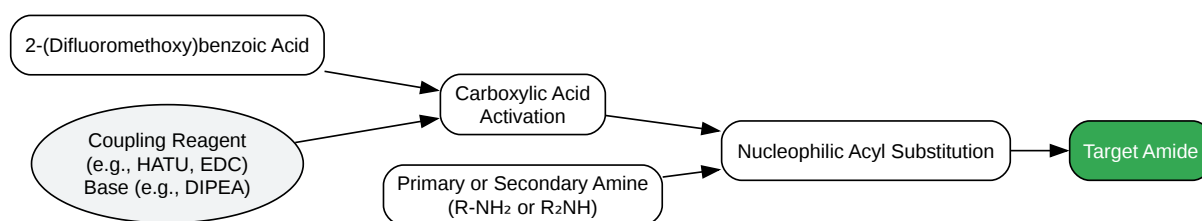
### Infrared (IR) Spectroscopy

- **O-H Stretch (Carboxylic Acid)**: A very broad band from  $\sim 2500\text{-}3300$   $\text{cm}^{-1}$ .
- **C=O Stretch (Carboxyl)**: A strong, sharp absorption around  $1680\text{-}1710$   $\text{cm}^{-1}$ .
- **C-F Stretch**: Strong absorptions in the  $1000\text{-}1200$   $\text{cm}^{-1}$  region.

- C-O Stretch (Ether): An absorption around 1200-1250  $\text{cm}^{-1}$ .

## Chemical Reactivity and Applications in Drug Discovery

The utility of **2-(Difluoromethoxy)benzoic acid** as a synthetic intermediate stems primarily from the reactivity of its carboxylic acid group. It is an excellent substrate for forming stable amide bonds, a reaction that is among the most frequently used transformations in medicinal chemistry.<sup>[11]</sup>



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Caption: General workflow for amide bond formation using **2-(Difluoromethoxy)benzoic acid**.

### General Protocol: Amide Coupling

**Causality:** Direct reaction between a carboxylic acid and an amine to form an amide is extremely slow and requires high temperatures. A coupling reagent is used to convert the carboxylic acid's hydroxyl group into a better leaving group, thus "activating" it for nucleophilic attack by the amine under mild conditions. A non-nucleophilic base is often added to neutralize the acid formed during the reaction and to ensure the amine remains in its free, nucleophilic state.

- **Dissolution:** Dissolve **2-(Difluoromethoxy)benzoic acid** (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, DCM).
- **Reagent Addition:** Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). Stir for 5-10 minutes at room temperature to allow for pre-


activation.

- **Amine Addition:** Add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture.
- **Reaction:** Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
- **Workup:** Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., sat. NaHCO<sub>3</sub>), and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography or recrystallization.

## Safety and Handling

**2-(Difluoromethoxy)benzoic acid** is classified as an irritant. Adherence to standard laboratory safety protocols is essential.

### GHS Hazard Information

Pictogram	GHS Code	Hazard Statement
 alt text	GHS07	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Data sourced from ChemicalBook.[5]

## Recommended Handling Protocol

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- **Ventilation:** Handle the solid powder and any solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

- Dispensing: Use a spatula for transferring the solid. Avoid creating dust.
- In case of Contact:
  - Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
  - Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
  - Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

## Conclusion

**2-(Difluoromethoxy)benzoic acid** is a high-value synthetic building block, providing a straightforward entry point for the incorporation of the bioisosterically significant -OCF<sub>2</sub>H group. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity make it a reliable tool for researchers. A thorough understanding of its characteristics, as outlined in this guide, empowers scientists in pharmaceutical, agrochemical, and materials research to leverage its full potential in the development of next-generation molecules.

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